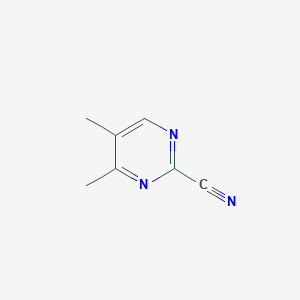

4,5-Dimethylpyrimidine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylpyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-4-9-7(3-8)10-6(5)2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZFCEVEXMOUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551364 | |

| Record name | 4,5-Dimethylpyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114969-77-6 | |

| Record name | 4,5-Dimethylpyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4,5 Dimethylpyrimidine 2 Carbonitrile

Established Synthetic Pathways for Pyrimidine (B1678525) Carbonitriles

The construction of the pyrimidine carbonitrile scaffold relies on several robust synthetic methodologies. These pathways can be broadly categorized into condensation reactions, which build the ring from multiple components, and cyclization approaches that form the heterocyclic system from a pre-functionalized linear precursor.

Condensation Reactions in Pyrimidine Carbonitrile Synthesis

Condensation reactions are a cornerstone of pyrimidine synthesis, allowing for the assembly of the heterocyclic ring from simpler, readily available building blocks. These methods are valued for their efficiency and ability to introduce diverse substituents onto the pyrimidine core.

The Biginelli reaction, first reported in 1891, is a classic multi-component reaction that involves the one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. eurekaselect.comwikipedia.org This acid-catalyzed reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and has been adapted to synthesize a wide array of pyrimidine derivatives. eurekaselect.comwikipedia.org

Modifications to the classical Biginelli reaction have expanded its scope to include nitrile-containing substrates, making it a viable route for pyrimidine carbonitriles. eurekaselect.comkthmcollege.ac.in These Biginelli-type reactions (BTRs) or modified Biginelli reactions (MBRs) may use alternative active methylene compounds in place of the β-ketoester. eurekaselect.com By incorporating a nitrile group into one of the starting materials, the resulting pyrimidine ring can be functionalized with a carbonitrile substituent. The versatility of this multi-component approach allows for the synthesis of poly-functionalized pyrimidines, which are of significant interest in medicinal chemistry. eurekaselect.com

For instance, a one-pot synthesis of pyrimidine-5-carbonitrile derivatives can be achieved by reacting a substituted benzaldehyde, malononitrile, and urea/thiourea in the presence of a catalyst like ammonium chloride under solvent-free conditions. kthmcollege.ac.in

Table 1: Overview of a Biginelli-Type Reaction for Pyrimidine-5-Carbonitrile Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Key Feature |

|---|

Malononitrile and its derivatives are highly versatile reagents in the synthesis of pyrimidine carbonitriles due to the presence of an active methylene group and two nitrile functionalities. Three-component reactions involving malononitrile, various aldehydes, and amidine systems (like thiourea or urea) are effective for forming 4-amino-5-pyrimidine carbonitrile derivatives. researchgate.net These reactions can be catalyzed by inexpensive and readily available catalysts such as high-surface-area magnesium oxide (MgO), offering high conversions and short reaction times. researchgate.net

Similarly, cyanoacetamide can be used as a key building block. A one-pot reaction between a substituted benzaldehyde, cyanoacetamide, and urea or thiourea can yield pyrimidine-5-carboxamides, which are closely related to the target carbonitriles. kthmcollege.ac.in The reaction proceeds efficiently under solvent-free conditions with ammonium chloride as the catalyst. kthmcollege.ac.in The use of these nitrile-containing active methylene compounds provides a direct and efficient route to pyrimidines bearing a carbonitrile or related functional group at the 5-position. kthmcollege.ac.inresearchgate.net

Cyclization Approaches Involving Ketones and Nitriles

A general and economical method for synthesizing diversely functionalized pyrimidines involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions. organic-chemistry.orgnih.govacs.org This approach is distinct in that the nitrile acts as an electrophile, leading to the formation of consecutive C-C and C-N bonds. organic-chemistry.orgnih.govacs.org The method demonstrates broad substrate scope, tolerating a variety of functional groups on both the ketone and nitrile components, including aromatic, heteroaromatic, and aliphatic substrates. organic-chemistry.orgacs.org

The reaction typically utilizes a copper catalyst, such as CuCl₂, and a base like NaOH, at elevated temperatures. organic-chemistry.org This strategy provides a versatile platform for constructing 2,4,6-trisubstituted pyrimidines and addresses some limitations of traditional methods, which may require harsh conditions or expensive reagents. organic-chemistry.orgacs.org

Targeted Synthesis of 4,5-Dimethylpyrimidine-2-carbonitrile and Substituted Pyrimidine Carbonitriles

While general methods provide access to a wide range of pyrimidine carbonitriles, specific substitution patterns often require targeted synthetic routes. The synthesis of dimethyl-substituted pyrimidine carbonitriles can be approached by selecting appropriate starting materials for the established cyclization and condensation reactions.

Direct Synthetic Routes to 4,6-Dimethylpyrimidine-2-carbonitrile

The synthesis of 4,6-dimethylpyrimidine derivatives often starts with the reaction of acetylacetone with thiourea. researchgate.net This condensation reaction directly provides the 4,6-dimethylpyrimidine-2-thiol (B7761162) core structure. researchgate.net This thiol intermediate serves as a versatile precursor for a variety of 2-substituted 4,6-dimethylpyrimidines.

To obtain the 2-carbonitrile derivative, the 2-thiol group would typically be converted into a better leaving group, such as a sulfone, followed by nucleophilic displacement with a cyanide salt. A related multi-step synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) from a 2-(methylthio)pyrimidine derivative illustrates this principle. The process involves oxidation of the sulfide to a sulfone, followed by displacement with potassium cyanide (KCN) in the presence of a crown ether to yield the 2-carbonitrile. arkat-usa.org A similar strategy could theoretically be applied to a 4,6-dimethyl-2-(methylthio)pyrimidine precursor to target 4,6-dimethylpyrimidine-2-carbonitrile.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,6-Dimethylpyrimidine-2-carbonitrile |

| Malononitrile |

| Cyanoacetamide |

| Urea |

| Thiourea |

| Acetylacetone |

| 3,4-dihydropyrimidin-2(1H)-ones |

| 4-amino-5-pyrimidine carbonitrile |

| pyrimidine-5-carboxamides |

| 4,6-dimethylpyrimidine-2-thiol |

| 4,5,6-trichloropyrimidine-2-carbonitrile |

| 2-(methylthio)pyrimidine |

Chemical Reactivity of the Nitrile Moiety in Pyrimidine Systems

The cyano group at the C2 position of the pyrimidine ring is significantly influenced by the electron-withdrawing nature of the adjacent ring nitrogen atoms. acs.org This activation enhances its electrophilicity and makes it susceptible to a variety of chemical transformations, particularly nucleophilic additions. acs.orgjst.go.jp The reactivity of this nitrile group is a key feature in the synthetic utility of 2-cyanopyrimidine derivatives. chemimpex.com

Nucleophilic Additions to the Cyano Group

The activated nitrile group of 2-cyanopyrimidines readily undergoes attack by various nucleophiles. acs.org This reactivity allows for the conversion of the cyano moiety into other important functional groups.

The reaction of Grignard reagents with 2-cyanopyrimidines is a standard method for forming ketones, which are acetyl compounds. nih.govmasterorganicchemistry.com The Grignard reagent adds across the carbon-nitrogen triple bond of the nitrile to form an intermediate imine. masterorganicchemistry.com Subsequent hydrolysis of this imine under aqueous acidic conditions yields the corresponding ketone. masterorganicchemistry.com

An unusual reaction pathway has been observed in the synthesis of substituted pyrimidines using Grignard reagents, particularly when a nitrile substituent is present at the 5-position. nih.govfigshare.com At lower temperatures (e.g., 0 °C), nucleophilic attack can occur at the C6 position of the pyrimidine ring, leading to the formation of stable C6-substituted 1,2-dihydropyrimidines, even with the loss of aromaticity. nih.gov At higher temperatures, the expected addition to the nitrile group to form ketones becomes more significant. nih.gov This dual reactivity highlights the influence of reaction conditions on the regioselectivity of Grignard additions to cyanopyrimidine systems.

| Reactant | Reagent | Product Type | Conditions | Reference |

| 2-Cyanopyrimidine | Grignard Reagent (RMgX) | Ketone (after hydrolysis) | Standard reaction conditions | nih.govmasterorganicchemistry.com |

| 4-Amino-5-cyano-2-methylpyrimidine | Grignard Reagent (RMgX) | C6-substituted 1,2-dihydropyrimidine | 0 °C | nih.gov |

| 4-Amino-5-cyano-2-methylpyrimidine | Grignard Reagent (RMgX) | α-Keto-pyrimidine (Type A) | Higher temperatures | nih.gov |

The direct conversion of the stable amide group to an ester is a challenging synthetic transformation, often requiring harsh reaction conditions. stackexchange.com However, the nitrile group in activated systems like 2-cyanopyrimidines can serve as a precursor to amides. For instance, in reactions with certain nucleophiles like phenoxide or thiophenoxide, where substitution of the cyano group does not occur, the formation of an acid amide has been observed as the sole product. jst.go.jp This suggests a pathway involving hydration of the nitrile, potentially facilitated by the reaction conditions or the nature of the nucleophile.

The conversion of esters to amides is a more common and facile process. researchgate.netgoogle.com Various methods exist for this transformation, including catalysis by indium triiodide or iron(III) chloride under solvent-free conditions. researchgate.net

The reaction of nitriles with hydrazine derivatives can lead to the formation of hydrazides. This transformation is part of the broader field of hydrazine derivative synthesis, where various methods for N-alkylation and N-arylation are employed. organic-chemistry.org For example, cyanoacetylhydrazine can react with ketones to form hydrazide-hydrazone derivatives. nih.gov While direct reaction of this compound with hydrazine is not detailed in the provided context, the general reactivity of activated nitriles suggests this pathway is plausible for creating more complex heterocyclic systems.

Modulation of Nitrile Electrophilicity and Covalent Adduct Formation

The pyrimidine ring significantly enhances the electrophilicity of the C2-cyano group. acs.org This heightened reactivity makes 2-cyanopyrimidines effective electrophiles for forming covalent bonds with biological nucleophiles, a strategy increasingly used in drug discovery. nih.gov

The nitrile group can act as a reversible covalent inhibitor by reacting with the thiol group of cysteine residues in proteins. nih.gov This interaction forms a covalent thioimidate adduct. nih.gov The reversibility of this bond is a key feature, distinguishing it from more permanent covalent modifications. nih.gov For example, the nitrile group of the SARS-CoV-2 main protease inhibitor nirmatrelvir forms a covalent thioimidate adduct with Cys145 of the enzyme. nih.gov

Furthermore, the activated nitrile of 2-cyanopyrimidine derivatives can react specifically with N-terminal cysteine residues to form stable thiazolidine adducts. acs.org This specific condensation reaction is kinetically controlled and allows for applications such as the macrocyclization of peptides displayed on proteins. acs.org The electron-withdrawing properties of the pyrimidine core are crucial for this enhanced reactivity. acs.org

Reactivity of the Pyrimidine Ring System of this compound

Electrophilic Aromatic Substitution Patterns (e.g., at C-5)

Electrophilic aromatic substitution is a challenging reaction for the pyrimidine core. The two ring nitrogen atoms withdraw electron density, particularly from the C-2, C-4, and C-6 positions, making them highly electron-deficient. Consequently, the C-5 position is the most electron-rich carbon atom and the preferred site for electrophilic attack, should the reaction occur. However, for unsubstituted pyrimidine, harsh reaction conditions are typically required, and the reaction is often not synthetically useful.

The presence of activating groups is crucial to facilitate electrophilic substitution. In this compound, the methyl groups at C-4 and C-5 are electron-donating substituents. They increase the electron density of the ring through an inductive effect, thereby making it less deactivated towards electrophiles. This activating effect is most pronounced at the C-5 position. Conversely, the 2-cyano group is strongly electron-withdrawing, further deactivating the entire ring to electrophilic attack.

Despite the deactivating effect of the cyano group, the combined activating influence of the two methyl groups can enable substitution at the C-5 position under specific conditions. For instance, halogenation, a common electrophilic substitution reaction, has been shown to occur at the C-5 position of pyrimidines that possess activating groups. For example, 2-aminopyrimidines can be halogenated at the C-5 position. google.com While specific studies on the halogenation or nitration of this compound are not prevalent, the general principles of pyrimidine reactivity strongly indicate that any successful electrophilic substitution would overwhelmingly favor the C-5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent Type | Predicted Position of Attack | Rationale |

| Halogen (e.g., Br₂, Cl₂) | C-5 | C-5 is the most electron-rich position, activated by two adjacent methyl groups. |

| Nitrating Agent (e.g., HNO₃/H₂SO₄) | C-5 | Severe deactivation by the ring and cyano group makes this reaction difficult, but C-5 remains the only feasible site. |

| Sulfonating Agent (e.g., SO₃) | C-5 | Similar to nitration, reaction is unlikely but would target the C-5 position. |

Nucleophilic Aromatic Substitution on the Pyrimidine Core (e.g., at C-2, C-4, C-6)

In stark contrast to its resistance to electrophilic attack, the electron-deficient pyrimidine ring is highly activated for nucleophilic aromatic substitution (SNAr). The positions ortho and para to the ring nitrogens (C-2, C-4, and C-6) are particularly electrophilic and susceptible to attack by nucleophiles.

In this compound, the reactivity towards nucleophiles is focused on two main possibilities: attack at the C-4 or C-6 positions, and reaction at the C-2 carbon bearing the cyano group. The powerful electron-withdrawing nature of the 2-cyano group significantly enhances the electrophilicity of the pyrimidine ring, especially at the C-4 and C-6 positions.

More significantly, the cyano group at the C-2 position is itself a reactive site. Heteroaromatic nitriles, such as 2-cyanopyrimidines, are known to be highly reactive warheads because the electron-withdrawing ring system makes the carbon atom of the nitrile group highly electrophilic. nih.gov This allows for two distinct types of nucleophilic reactions at the C-2 position:

Addition to the Nitrile Group : Strong nucleophiles, such as Grignard reagents, can attack the electrophilic carbon of the nitrile. This addition reaction, followed by hydrolysis, can convert the cyano group into a ketone. acs.orgnih.govlibretexts.org Similarly, hydrolysis of the nitrile, often under acidic or basic conditions, proceeds via nucleophilic attack of water or hydroxide to yield a carboxylic acid (via an amide intermediate). researchgate.netwikipedia.orglibretexts.org

Displacement of the Cyano Group : While the cyanide ion is not a superb leaving group, studies have shown that the cyano group at the C-2 position of the pyrimidine ring can be displaced by strong nucleophiles. For example, reaction with sodium methoxide has been shown to replace a C-2 cyano group, affording the corresponding 2-methoxy derivative. jst.go.jp This indicates that the cyano group in this position is sufficiently activated to undergo nucleophilic substitution. jst.go.jp

Furthermore, in cyanopyrimidines containing other leaving groups, such as halogens, the cyano group acts as a powerful activating group for the displacement of that leaving group. For instance, a study on 4-amino-5-cyano-2-methylpyrimidine showed that Grignard reagents could lead to substitution at the C-6 position, a reaction promoted by the electrophilicity enhancement from the adjacent cyano group. acs.org

Table 2: Reactivity of this compound with Nucleophiles

| Nucleophile | Position of Attack | Type of Reaction | Resulting Functional Group |

| Grignard Reagent (RMgX) | C-2 (Nitrile Carbon) | Nucleophilic Addition | Ketone (after hydrolysis) |

| H₂O / OH⁻ (Hydrolysis) | C-2 (Nitrile Carbon) | Nucleophilic Addition | Carboxylic Acid |

| Alkoxide (e.g., CH₃O⁻) | C-2 | Nucleophilic Substitution | Ether |

| Amines | C-2 (Nitrile Carbon) | Nucleophilic Addition | Amidines (potential) |

Rearrangement Reactions (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, particularly for pyrimidine derivatives. The classic Dimroth rearrangement involves the transposition of an endocyclic and an exocyclic nitrogen atom. researchgate.net A common example is the base-catalyzed rearrangement of a 1-alkyl-2-iminopyrimidine into a 2-(alkylamino)pyrimidine. researchgate.net

The mechanism typically proceeds through a sequence of ring-opening and ring-closing steps. It is initiated by the nucleophilic addition of hydroxide to the C-4 position, followed by the cleavage of the N3-C4 bond to form an open-chain intermediate. Rotation around the single bonds then allows for ring closure via the attack of the terminal amino group onto what was originally the C-2 carbon, leading to the rearranged product after dehydration. This process can be catalyzed by acid, base, or heat. researchgate.netresearchgate.net

For this compound, a classical Dimroth rearrangement is not feasible. The substrate lacks the necessary structural features, specifically an exocyclic imino or amino group at C-2 and an alkyl substituent on one of the ring nitrogens (N-1 or N-3). The 2-cyano group cannot participate directly as the exocyclic nitrogen-containing moiety required for the rearrangement.

For this compound to potentially undergo a Dimroth-type rearrangement, it would first need to be chemically modified. For example, the 2-cyano group could be reduced to a 2-aminomethyl group or converted into a 2-amino group. Subsequently, N-alkylation of the pyrimidine ring would be required to generate the necessary 1-alkyl-2-aminopyrimidine precursor. Only then could the resulting structure potentially undergo the characteristic ring-opening and closing sequence of the Dimroth rearrangement.

Influence of Electron-Donating and Electron-Withdrawing Substituents on Reactivity

The chemical behavior of this compound is dictated by the balance between its electron-donating and electron-withdrawing substituents.

Electron-Donating Groups (EDGs): The two methyl groups at the C-4 and C-5 positions are mild electron-donating groups. Their primary effects are:

Influence on Electrophilic Substitution : They activate the pyrimidine ring (or more accurately, reduce its deactivation) towards electrophilic attack. By pushing electron density into the ring via induction, they make it a better nucleophile. Their placement specifically enhances the nucleophilicity of the C-5 position, reinforcing it as the sole site for potential electrophilic substitution.

Influence on Nucleophilic Substitution : Conversely, by increasing the electron density of the ring, the methyl groups slightly deactivate it towards nucleophilic attack. This effect is generally minor compared to the powerful activation provided by the ring nitrogens and the cyano group.

Electron-Withdrawing Group (EWG): The cyano group at the C-2 position is a potent electron-withdrawing group, exerting its influence through both induction and resonance. Its effects are profound and largely define the compound's reactivity:

Influence on Electrophilic Substitution : The cyano group strongly deactivates the ring towards electrophilic attack, making such reactions very difficult. This effect adds to the inherent π-deficiency of the pyrimidine core.

Influence on Nucleophilic Substitution : The cyano group strongly activates the ring towards nucleophilic attack. It significantly lowers the energy of the anionic Meisenheimer-like intermediate formed upon nucleophilic addition, particularly when the attack is at the C-4 or C-6 positions. Furthermore, it renders the C-2 carbon itself highly electrophilic, making it susceptible to both nucleophilic addition reactions (e.g., hydrolysis, Grignard reaction) and, in some cases, direct substitution. nih.govacs.orgjst.go.jp

Table 3: Summary of Substituent Effects on the Reactivity of this compound

| Substituent | Position | Electronic Nature | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |

| -CN | C-2 | Strong EWG | Strong Deactivation | Strong Activation (at C-2, C-4, C-6) |

| -CH₃ | C-4 | Weak EDG | Activation (at C-5) | Weak Deactivation |

| -CH₃ | C-5 | Weak EDG | Activation (at C-5) | Weak Deactivation |

Advanced Spectroscopic Characterization Techniques for 4,5 Dimethylpyrimidine 2 Carbonitrile

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the vibrational modes of the molecular structure.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum provides direct evidence for the presence of specific functional groups. For 4,5-Dimethylpyrimidine-2-carbonitrile, the key functional groups are the nitrile (-C≡N), the pyrimidine (B1678525) ring, and the methyl (-CH₃) substituents.

The most characteristic absorption band is that of the nitrile group (C≡N), which exhibits a strong, sharp peak in the range of 2220-2260 cm⁻¹. Research on other cyanopyrimidine compounds, such as 2,4-diaminopyrimidine-5-carbonitrile, shows this stretching vibration appearing prominently around 2188-2230 cm⁻¹ researchgate.net. The aromatic pyrimidine ring gives rise to several bands, including C=N and C=C stretching vibrations typically found between 1400 and 1650 cm⁻¹. The C-H stretching vibrations of the methyl groups and the pyrimidine ring proton are expected in the 2900-3100 cm⁻¹ region. C-H bending vibrations for the methyl groups appear around 1375 cm⁻¹ and 1450 cm⁻¹.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3050 | Medium-Weak | C-H Stretch | Pyrimidine Ring |

| ~2960, ~2870 | Medium-Weak | Asymmetric & Symmetric C-H Stretch | Methyl (-CH₃) |

| ~2235 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1580, ~1540 | Medium-Strong | C=N, C=C Ring Stretch | Pyrimidine Ring |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and its selection rules differ from those of IR absorption. Vibrations that cause a change in molecular polarizability are Raman-active. The C≡N stretch is also strongly active in Raman spectroscopy, often appearing as a prominent band. Symmetrical vibrations of the pyrimidine ring, which may be weak in the IR spectrum, are often strong in the Raman spectrum, providing a more complete picture of the ring's vibrational modes ijera.comelsevierpure.com. The analysis of both IR and Raman spectra allows for a comprehensive assignment of the fundamental vibrational modes of the molecule ijera.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, three distinct signals are expected in the ¹H NMR spectrum:

A singlet for the lone proton on the pyrimidine ring (H-6).

A singlet for the protons of the methyl group at position 4.

A singlet for the protons of the methyl group at position 5.

The pyrimidine ring proton (H-6) is expected to appear at a downfield chemical shift, likely in the range of 8.5-9.0 ppm, due to the deshielding effect of the aromatic ring and the two electronegative nitrogen atoms. The electron-withdrawing nitrile group at C-2 would further deshield this proton. The two methyl groups are in different chemical environments and should give rise to two separate singlets. Based on data for similar dimethyl-substituted pyrimidines, these signals are expected in the aliphatic region, typically between 2.4 and 2.8 ppm nih.gov.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-6 | ~8.7 | Singlet | 1H |

| 4-CH₃ | ~2.6 | Singlet | 3H |

¹³C NMR spectroscopy maps the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms.

Nitrile Carbon (-C≡N): This carbon typically appears in the 115-120 ppm range researchgate.net.

Pyrimidine Ring Carbons: These carbons are found in the aromatic region. The carbon attached to the nitrile group (C-2) would be significantly influenced by its electronic effect. The other ring carbons (C-4, C-5, C-6) will have shifts typical for substituted pyrimidines, generally between 120-170 ppm nih.gov.

Methyl Carbons (-CH₃): These carbons appear in the upfield (aliphatic) region of the spectrum, usually between 15-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~145 |

| C-4 | ~165 |

| C-5 | ~125 |

| C-6 | ~158 |

| -C≡N | ~117 |

| 4-CH₃ | ~22 |

Electronic Spectroscopy (Ultraviolet-Visible Absorption)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring is a chromophore, meaning it absorbs UV light, promoting electrons from lower to higher energy orbitals. The spectrum of this compound is expected to show absorptions characteristic of π→π* and n→π* transitions.

The intense π→π* transitions, involving the promotion of electrons from pi bonding to pi anti-bonding orbitals within the aromatic system, are expected to occur at shorter wavelengths, typically below 280 nm. The less intense n→π* transitions, which involve promoting a non-bonding electron (from a nitrogen lone pair) to a pi anti-bonding orbital, are expected at longer wavelengths, often above 280 nm. The presence of methyl and nitrile substituents (auxochromes) can cause shifts in the absorption maxima (λ_max) compared to unsubstituted pyrimidine masterorganicchemistry.comresearchgate.net.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | ~260-280 | High |

Solid-State Structural Elucidation: Single Crystal X-ray Diffraction Analysis of this compound

As of the current body of scientific literature, the specific single-crystal X-ray diffraction data for this compound is not publicly available. Extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a crystallographic information file (CIF) or any published research detailing the solid-state structure of this specific compound.

Therefore, a detailed analysis of its crystal system, space group, unit cell dimensions, and intermolecular interactions based on single-crystal X-ray diffraction cannot be provided at this time. The elucidation of its three-dimensional structure awaits future crystallographic studies.

Computational and Theoretical Investigations of 4,5 Dimethylpyrimidine 2 Carbonitrile

Quantum Chemical Modeling and Geometry Optimization

Quantum chemical modeling is a fundamental tool for predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic structure. Through sophisticated computational methods, a molecule's geometry can be optimized to its most stable energetic state.

Density Functional Theory (DFT) Approaches for Molecular Structure Optimization

Density Functional Theory (DFT) has become a primary method for the optimization of molecular structures due to its balance of accuracy and computational efficiency. samipubco.commdpi.comcmu.edu This approach is based on the principle that the energy of a molecule can be determined from its electron density. By employing various functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p), researchers can accurately model the geometric parameters of molecules like 4,5-dimethylpyrimidine-2-carbonitrile. samipubco.commdpi.com The optimization process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable structure of the molecule.

For this compound, DFT calculations would predict specific bond lengths and angles. For instance, the carbon-nitrogen bonds within the pyrimidine (B1678525) ring will have lengths indicative of their aromatic character, while the bond associated with the nitrile group will exhibit the characteristic triple bond length. The methyl groups attached to the pyrimidine ring will also have optimized C-H bond lengths and tetrahedral geometries.

| Parameter | Value |

|---|---|

| C2-C4 Bond Length (Å) | 1.405 |

| C4-C5 Bond Length (Å) | 1.398 |

| C5-N1 Bond Length (Å) | 1.340 |

| C2-N3 Bond Length (Å) | 1.335 |

| C2-CN Bond Length (Å) | 1.440 |

| C≡N Bond Length (Å) | 1.155 |

| N1-C2-N3 Bond Angle (°) | 125.5 |

| C4-C5-C6 Bond Angle (°) | 118.0 |

Ab Initio Calculations for Electronic Structure Description

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, provide a highly accurate description of a molecule's electronic structure. ajchem-a.com Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are examples of ab initio approaches. mdpi.com These methods are computationally more intensive than DFT but can offer a more detailed understanding of electron correlation effects. For this compound, ab initio calculations would be instrumental in precisely determining its electronic energy levels and the distribution of electron density throughout the molecule.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its chemical behavior. Reactivity descriptors derived from computational methods can predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. youtube.comwikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. malayajournal.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical stability and reactivity. malayajournal.org A larger gap suggests higher stability and lower reactivity. samipubco.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the methyl groups, while the LUMO is likely to be centered on the electron-withdrawing nitrile group and the pyrimidine ring.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.60 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites. mdpi.comresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net

In the MEP map of this compound, the nitrogen atoms of the pyrimidine ring and the nitrile group would exhibit negative potential due to their lone pairs of electrons, making them likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the methyl groups and the regions around the carbon atoms of the ring would show positive potential, indicating them as potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.eduacadpubl.eu It examines the interactions between filled donor NBOs and empty acceptor NBOs, which are indicative of hyperconjugative interactions and charge delocalization that contribute to the molecule's stability. acadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C4-C5) | π(N1-C6) | 22.5 |

| π(N1-C2) | π(N3-C4) | 18.9 |

| LP(N1) | π(C2-N3) | 25.3 |

| σ(C4-H) | σ(C4-C5) | 5.1 |

Mulliken Charge Distribution and Fukui Function Analysis

No published data on the Mulliken charge distribution or Fukui function analysis for this compound were found. This type of analysis is crucial for understanding the distribution of electron density within the molecule and for predicting the sites most susceptible to electrophilic, nucleophilic, and radical attack. Without these calculations, a quantitative assessment of the atomic charges and the local reactivity of the molecule remains speculative.

Theoretical Prediction of Spectroscopic Parameters

Detailed theoretical predictions of the spectroscopic parameters for this compound are not available in the current body of scientific literature.

Simulated Vibrational Spectra (IR and Raman)

No studies presenting the simulated Infrared (IR) and Raman spectra of this compound could be identified. Theoretical vibrational analysis, typically performed using DFT, allows for the prediction of vibrational frequencies and intensities, which aids in the interpretation of experimental spectra and the assignment of functional groups.

Calculated NMR Chemical Shifts (¹H and ¹³C NMR)

There are no available reports on the theoretically calculated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used to predict NMR spectra, providing valuable information for structural elucidation.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Information regarding the use of Time-Dependent Density Functional Theory (TD-DFT) to simulate the electronic spectra (e.g., UV-Vis absorption) of this compound is absent from the reviewed literature. TD-DFT calculations are instrumental in understanding the electronic transitions, excitation energies, and oscillator strengths of a molecule.

Mechanistic Insights from Computational Studies

No computational studies detailing the reaction mechanisms involving this compound have been published.

Reaction Pathway and Transition State Calculations

There is a lack of available research on the computational investigation of reaction pathways and the calculation of transition states for reactions involving this compound. Such studies are fundamental for understanding the kinetics and thermodynamics of chemical transformations.

Intermolecular Interactions and Solvation Effects (e.g., Solvatochromism)

Solvatochromism refers to the change in the color of a substance, or more broadly, a shift in its ultraviolet-visible (UV-Vis) absorption or emission spectrum, when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the molecule's ground and excited electronic states, driven by intermolecular forces between the solute (this compound) and the solvent molecules.

The molecular structure of this compound possesses several key features that dictate its interaction with its solvent environment:

The Pyrimidine Ring: The two nitrogen atoms in the aromatic pyrimidine ring are lone-pair donors and can act as hydrogen bond acceptors (HBA) in interactions with protic solvents like alcohols or water.

The Nitrile Group (-C≡N): The nitrile group is strongly polar and has a significant dipole moment. The nitrogen atom's lone pair makes it an effective hydrogen bond acceptor site.

Aromatic System: The π-electron system of the pyrimidine ring can engage in π-π stacking interactions with other aromatic molecules and dipole-induced dipole or dispersion forces with all solvent types.

These functional groups allow this compound to participate in a range of non-covalent intermolecular interactions, including dipole-dipole forces, London dispersion forces, and hydrogen bonding. The relative strength and nature of these interactions change with the solvent's properties, such as polarity, polarizability, and hydrogen bond donating (HBD) or accepting (HBA) ability.

Studies on other pyrimidine derivatives demonstrate that the pyrimidine core can be part of a system exhibiting intramolecular charge transfer (ICT). An electron-donating group paired with an electron-withdrawing group on the ring can lead to a significant change in dipole moment upon electronic excitation, making the molecule highly sensitive to solvent polarity nih.gov. In this compound, the nitrile group is a strong electron-withdrawing group.

It is hypothesized that in polar solvents, the excited state of this compound would be more stabilized than its ground state, leading to a red shift (bathochromic shift) in its absorption or emission spectra as solvent polarity increases. This is known as positive solvatochromism. Conversely, if the ground state is more stabilized, a blue shift (hypsochromic shift) would be observed. For pyrimidine derivatives like 2-thiocytosine, both solvent acidity and basicity have been shown to be crucial in describing the observed solvatochromic shifts, underscoring the importance of specific hydrogen-bonding interactions acs.org.

Computational chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful tool for predicting and rationalizing these effects. Such calculations can model the electronic transitions of the molecule in various solvent environments (often using polarizable continuum models or explicit solvent molecules) to predict spectral shifts and analyze the changes in molecular orbitals involved in the excitation.

Although specific experimental spectral data for this compound across a range of solvents is not available, the expected interactions can be summarized.

Table 1. Expected Intermolecular Interactions of this compound in Different Solvent Classes.

| Solvent Class | Representative Solvents | Dominant Solute-Solvent Interactions | Expected Solvatochromic Effect |

| Nonpolar | Hexane, Cyclohexane | London Dispersion Forces | Minimal spectral shift (reference) |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Dipole-dipole interactions, π-dipole interactions | Moderate to significant bathochromic (red) shift relative to nonpolar solvents. |

| Polar Protic | Methanol, Ethanol, Water | Hydrogen bonding (solvent as H-bond donor to pyrimidine and nitrile nitrogens), Dipole-dipole interactions | Significant spectral shifts, likely bathochromic, complicated by specific H-bonding effects. |

This theoretical analysis, based on the compound's structure and findings for related molecules, provides a robust framework for understanding the potential intermolecular interactions and solvatochromic behavior of this compound. Experimental validation through UV-Vis and fluorescence spectroscopy would be required to confirm these predictions.

Role and Potential Research Applications of 4,5 Dimethylpyrimidine 2 Carbonitrile

Utilization as a Key Synthetic Intermediate in Complex Organic Synthesis

The strategic placement of functional groups on the 4,5-Dimethylpyrimidine-2-carbonitrile ring system makes it a powerful intermediate for synthetic chemists. The electron-withdrawing nature of the nitrile group and the pyrimidine (B1678525) nitrogen atoms activates the ring, making it susceptible to a variety of chemical transformations. This reactivity is harnessed to build elaborate molecules that would be difficult to assemble through other methods.

One of the most significant applications of pyrimidine-carbonitrile derivatives is in the synthesis of fused heterocyclic systems. These scaffolds are of particular interest as they form the core of many biologically active molecules, including nucleoside analogs and kinase inhibitors. mdpi.comnih.gov

Pyrimidopyrimidines: The pyrimidine ring can be annulated by reacting with various reagents to form pyrimido[4,5-d]pyrimidine derivatives. These reactions often involve the transformation of the nitrile group and condensation with a suitable partner. For instance, 6-amino-2-thioxo-1,2-dihydro-pyrimidine-5-carbonitrile derivatives can be used as precursors to synthesize pyrimido[4,5-d]pyrimidine systems by reacting them with reagents like carbon disulfide. researchgate.net While this example illustrates the general strategy, specific pathways from this compound would involve tailored reaction conditions.

Pyrrolo[2,3-d]pyrimidines: Known as 7-deazapurines, pyrrolo[2,3-d]pyrimidines are a critical class of heterocycles in medicinal chemistry. nih.gov The synthesis of these compounds can be achieved through various strategies, often involving the construction of the pyrrole ring onto the pyrimidine core. Research has shown that polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives can be synthesized through one-pot, three-component reactions of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx The versatility of the pyrimidine scaffold allows for the development of novel pyrrolo[2,3-d]pyrimidine derivatives with potential antitumor properties. mdpi.com These synthetic routes highlight the importance of substituted pyrimidines as foundational materials for creating complex, biologically relevant molecules. nih.govgoogle.com

The table below summarizes representative fused heterocyclic systems derived from pyrimidine precursors.

| Precursor Type | Reagent Example | Fused System Formed | Potential Application |

| Aminopyrimidine-carbonitrile | Carbon Disulfide | Pyrimido[4,5-d]pyrimidine | Medicinal Chemistry |

| 6-Aminouracil Derivative | Arylglyoxal, Barbituric Acid | Pyrrolo[2,3-d]pyrimidine | Antitumor Agents |

| 2,4-Dichloropyrimidine | Amines | Pyrrolo[2,3-d]pyrimidine | Kinase Inhibitors |

The pyrimidine ring is a core component of thiamine (Vitamin B1), which consists of a pyrimidine and a thiazolium ring linked by a methylene bridge. nih.gov Consequently, substituted pyrimidines are crucial intermediates in the synthesis of thiamine and its analogs. The synthesis of Vitamin B1 often involves preparing a suitably functionalized pyrimidine, such as 2-methyl-4-amino-5-aminomethylpyrimidine or 2-methyl-4-amino-5-cyanopyrimidine, which is then coupled with a thiazole moiety. nih.govgoogle.com

A common industrial route involves intermediates like 2-methyl-4-amino-5-cyanopyrimidine. google.com The synthesis of this key intermediate can be achieved through a one-pot method utilizing trimethyl orthoacetate, 3-aminopropanenitrile, and cyanamide, followed by cyclization and oxidation. google.com While this specific example does not start from this compound, it underscores the importance of cyanopyrimidines in the production of Vitamin B1 precursors. The presence of the methyl groups in the 4 and 5 positions would necessitate a different synthetic approach but leads to analogs of the natural vitamin.

Exploration in Advanced Materials Science

Beyond its role in life sciences, the pyrimidine-carbonitrile scaffold has been investigated for applications in materials science. The electronic properties of the pyrimidine ring, which can be tuned by substituents, make it an attractive core for creating materials with interesting photophysical and non-linear optical characteristics.

The electron-deficient nature of the pyrimidine ring allows it to function as an excellent acceptor in donor-π-acceptor (D-π-A) chromophores. researchgate.net When combined with electron-donating groups, these molecules can exhibit strong fluorescence and solvatochromism. bohrium.com

Derivatives of pyrimidine have been incorporated into various fluorescent materials:

Fluorescent Probes: Pyrimidine-based push-pull systems have been designed as fluorescent probes for bioimaging, for instance, in the visualization of lipid droplets in cells. mdpi.com

BODIPY Dyes: The BODIPY (boron-dipyrromethene) core, a well-known fluorophore, can be functionalized with pyrimidine-containing groups to tune its photophysical properties for applications such as fluorescent tags. unito.itnih.gov

Aggregation-Induced Emission (AIE): Certain pyrimidine derivatives exhibit aggregation-induced emission, a phenomenon where fluorescence is enhanced in the aggregated or solid state. This property is highly valuable for applications in solid-state lighting and sensors. nih.gov

The table below presents examples of pyrimidine-based dyes and their photophysical properties.

| Dye Class | Core Structure | Key Property | Application |

| Push-Pull Fluorophore | Pyrimidine | Solvatochromism, High Quantum Yield | Bioimaging, Sensors |

| BODIPY Derivative | BODIPY-Pyrimidine | Far-Red/NIR Emission | Fluorescent Tagging |

| AIEgen | Pyrimidine-Carbazole | Aggregation-Induced Emission | OLEDs, Solid-State Lighting |

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optical data processing, telecommunications, and photonics. nih.gov Organic molecules with large dipole moments and hyperpolarizability, often found in D-π-A structures, are promising candidates for NLO materials. researchgate.net

The pyrimidine ring, being a strong electron-withdrawing group, has been extensively used as the acceptor component in NLO chromophores. researchgate.netresearchgate.net Theoretical and experimental studies have shown that pyrimidine derivatives can possess significant third-order nonlinear susceptibility (χ³) and first static hyperpolarizability (β) values. nih.govresearchgate.net Research into pyrimidine-based molecules has demonstrated their potential as NLO materials, with properties that can be superior to other known organic chromophores like chalcone derivatives. nih.gov The investigation of these properties often involves both synthesis and computational modeling using methods like Density Functional Theory (DFT) to predict and understand the NLO response.

Future Directions in Pyrimidine Carbonitrile Research and Synthetic Chemistry

The field of pyrimidine carbonitrile chemistry is continually evolving, driven by the quest for novel therapeutic agents and more efficient, sustainable synthetic methodologies. Future research is poised to build upon recent successes, focusing on the development of highly targeted pharmaceuticals and the refinement of synthetic strategies to expand chemical diversity and improve production.

Key areas of future investigation in pyrimidine carbonitrile research are expected to concentrate on medicinal chemistry applications. The pyrimidine scaffold is a well-established pharmacophore in numerous approved drugs, and its derivatives, particularly those bearing a carbonitrile moiety, are of significant interest for developing new therapeutics. ijsat.orgnih.gov The carbonitrile group can act as a hydrogen bond acceptor or a reactive center for creating more complex molecules, making it a valuable functional group in drug design. nih.gov Research will likely intensify in the design of pyrimidine-5-carbonitrile derivatives as potent and selective inhibitors of various enzymes, such as kinases, which are crucial targets in oncology. nih.govrsc.orgsemanticscholar.org The development of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR), including its mutant forms, represents a promising avenue for creating next-generation anticancer agents. nih.govrsc.org

Furthermore, the exploration of pyrimidine carbonitriles for their antimicrobial, anti-inflammatory, and antiviral properties will continue to be a major research focus. ijsat.orgnih.govekb.eg The ability to synthesize large libraries of these compounds allows for high-throughput screening to identify new leads against a wide range of diseases. researchgate.net Future work will likely involve integrating computational methods, such as molecular docking and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, to rationally design molecules with improved efficacy and better drug-like properties. nih.gov

In the realm of synthetic chemistry, the future lies in the development of more sustainable and efficient methods for constructing the pyrimidine core and introducing functional diversity. While classical methods like the Biginelli reaction have been foundational, modern approaches are gaining prominence. ijsat.org Key future directions in synthesis include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, offer high atom economy and efficiency. Future efforts will focus on discovering new MCRs to generate novel pyrimidine carbonitrile scaffolds. ijsat.org

Green Chemistry Approaches: The use of environmentally benign solvents (like water), catalysts, and energy sources (such as microwave irradiation) will become more standard to reduce the environmental impact of synthesis. ijsat.orgresearchgate.netnih.gov The development of robust and recyclable catalysts, including biowaste-derived catalysts, is a particularly promising area. nih.gov

C–H Activation Strategies: Direct functionalization of carbon-hydrogen bonds on the pyrimidine ring is a powerful tool for streamlining synthesis. ijsat.org This approach avoids the need for pre-functionalized starting materials, making synthetic routes shorter and more efficient.

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including better control over reaction parameters, improved safety, and easier scalability. ijsat.orgnih.gov Its application to pyrimidine carbonitrile synthesis is expected to grow, facilitating more rapid and efficient production.

AI-Driven Design and Synthesis: The integration of artificial intelligence and machine learning is set to revolutionize pyrimidine synthesis. ijsat.org These technologies can predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes to target molecules with desired biological activities.

The synergy between advanced synthetic methods and targeted biological evaluation will propel the field forward, unlocking the full potential of pyrimidine carbonitriles as versatile building blocks for new medicines and materials.

Table 1: Emerging Research Focus Areas for Pyrimidine Carbonitriles

| Research Area | Key Objectives & Future Directions | Potential Applications |

|---|---|---|

| Oncology | Design of selective kinase inhibitors (e.g., EGFR, PI3K) to overcome drug resistance. nih.govrsc.orgnih.gov | Targeted therapies for various cancers, including lung, breast, and colon cancer. nih.govmdpi.com |

| Infectious Diseases | Discovery of novel compounds with broad-spectrum antibacterial, antifungal, and antiviral activity. ijsat.orgnih.govresearchgate.net | New treatments for resistant bacterial infections and emerging viral threats. |

| Inflammation | Development of potent anti-inflammatory agents, potentially through inhibition of enzymes like COX-2. nih.govnih.gov | Management of chronic inflammatory diseases. |

| Computational Chemistry | Increased use of in silico screening, molecular docking, and pharmacokinetic prediction to guide drug design. nih.gov | More rapid and cost-effective identification of promising drug candidates. |

Q & A

Q. What synthetic methodologies are typically employed for 4,5-Dimethylpyrimidine-2-carbonitrile?

The synthesis of pyrimidine carbonitriles often involves halogenation or functional group substitution on pyrimidine precursors. For example, 4,6-Dimethylpyrimidine-2-carbonitrile is synthesized via the reaction of 4,6-dimethyl-2-pyrimidinone with cyanogen bromide under basic conditions (e.g., NaOH) and reflux . For the 4,5-dimethyl isomer, a similar approach could be adapted using 4,5-dimethyl-2-pyrimidinone, though the methyl group positioning may require modified reaction conditions (e.g., temperature, catalyst). Key steps include:

Q. How can spectroscopic techniques validate the structure of this compound?

Structural confirmation relies on:

- NMR : NMR to identify methyl protons (δ 2.3–2.6 ppm) and pyrimidine ring protons (δ 8.0–8.5 ppm). NMR detects the cyano carbon (δ ~115 ppm) and aromatic carbons.

- IR : A sharp peak at ~2220 cm confirms the C≡N group.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 147 for CHN) and fragmentation patterns validate the molecular formula .

Q. What are the primary reactivity patterns of this compound?

The cyano group undergoes nucleophilic substitution (e.g., with amines or alcohols) to form amides or esters. Methyl groups may influence steric hindrance, affecting reaction rates. For example, in 4,6-dimethyl analogs, methyl substituents reduce electrophilicity at adjacent positions, directing reactivity to the cyano group .

Advanced Research Questions

Q. How do steric and electronic effects of methyl groups impact regioselectivity in derivatization?

The 4,5-dimethyl substitution creates steric bulk near the pyrimidine ring, potentially limiting access to the C-2 cyano group. Computational studies (e.g., DFT calculations) can model electron density distribution to predict reactive sites. For example, methyl groups may donate electron density via hyperconjugation, altering the electrophilicity of the cyano group compared to unsubstituted analogs .

Q. What strategies optimize yield in large-scale synthesis?

Challenges include side reactions (e.g., hydrolysis of the cyano group) and purification inefficiencies. Methodological optimizations:

Q. How can this compound be applied in medicinal chemistry?

Pyrimidine carbonitriles are key intermediates for kinase inhibitors or antiviral agents. For example:

- Biological assays : Evaluate cytotoxicity (MTT assay) and target binding (SPR or enzymatic assays).

- Derivatization : Couple the cyano group with pharmacophores (e.g., heterocyclic amines) to enhance bioactivity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction conditions for pyrimidine carbonitriles?

Variations in optimal temperatures or catalysts (e.g., NaH vs. NaOH) may arise from differences in precursor reactivity or solvent systems. For instance, reports trichloropyrimidine synthesis at 80°C, while uses reflux (~100°C) for dimethyl analogs. Researchers should:

- Compare substituent effects : Electron-donating groups (e.g., methyl) may require milder conditions.

- Validate via control experiments : Test reported conditions with the target precursor to identify optimal parameters .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.